molecular formula C19H12N4 B8275030 (9-Ethyl-9H-carbazol-3-yl)ethene-1,1,2-tricarbonitrile CAS No. 58293-59-7

(9-Ethyl-9H-carbazol-3-yl)ethene-1,1,2-tricarbonitrile

Cat. No.: B8275030
CAS No.: 58293-59-7
M. Wt: 296.3 g/mol
InChI Key: CVSMTKXLRMWKPW-UHFFFAOYSA-N
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Description

(9-Ethyl-9H-carbazol-3-yl)ethene-1,1,2-tricarbonitrile is a useful research compound. Its molecular formula is C19H12N4 and its molecular weight is 296.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

58293-59-7

Molecular Formula

C19H12N4

Molecular Weight

296.3 g/mol

IUPAC Name

2-(9-ethylcarbazol-3-yl)ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C19H12N4/c1-2-23-18-6-4-3-5-15(18)16-9-13(7-8-19(16)23)17(12-22)14(10-20)11-21/h3-9H,2H2,1H3

InChI Key

CVSMTKXLRMWKPW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=C(C#N)C#N)C#N)C3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods I

Procedure details

About 1 gram (5.24 × 10-3 3 moles) N-ethyl carbazole and 20 milliliters of dimethylformamide are placed in a 50 milliliter one neck flask equipped with a magnetic stirring bar and a nitrogen inlet tube. The flask is purged of air with nitrogen, the contents of the flask agitated and about 0.67 grams (5.24 × 10-3 moles) of tetracyanoethylene introduced into the flask. Upon the admixture of these materials the contents of the flask turns deep blue. This mixture is heated to 100° C for 20 hours, the contents of the flask poured into 60 milliliters of water at room temperature and the redish brown crystals thereby precipitated isolated from the solution by filtration and washed with ethanol. Yield: 1.13 grams brick red crystals m. p. 239°-241° C. Analysis: calculated, carbon 77, hydrogen 4.08, nitrogen 18.92; actual, carbon 77.24, hydrogen 4.07, nitrogen 18.78.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
one
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0.67 g
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

10.2 g (37.5 mmol) of N-ethyl-3-(2,2-dicyanoethenyl)carbazole and 100 ml of N,N-dimethylformamide as solvent were placed in a 500 ml four-necked flask with a mechanical stirrer and bulb-shaped cooler. To this was added an aqueous solution of 1.84 g (37.5 mmol) of sodium cyanide and 4.3 ml of water, which was stirred for 10 minutes. Further, 16.6 g of lead tetraacetate was added. The resultant product was subjected to the reaction for 30 minutes. After the reaction was completed, 200 ml of chloroform was added. To the resultant aqueous solution was added 100 ml of water. The resultant liquid was washed in a separatory funnel. To the washed liquid was added sodium sulfate, which was left to stand for 30 minutes and dehydrated. The dehydrated solution was concentrated in an evaporator and dried under vacuum to obtain a red solid, which was recrystallized in the presence of benzene to obtain 1.5 g of a red crystal.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step Two
Name
Quantity
4.3 mL
Type
solvent
Reaction Step Two
Name
lead tetraacetate
Quantity
16.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

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